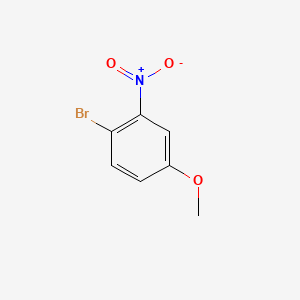
Ethanol, 2-(phenethylamino)-
Overview
Description
Ethanol, 2-(phenethylamino)- , also known as 2-phenylethanolamine , is an organic compound with the chemical formula C₈H₁₁NO . It appears as a colorless liquid with a pleasant floral odor . This compound is found in various essential oils and occurs widely in nature . Its molecular weight is approximately 137.18 g/mol .
Synthesis Analysis
The synthesis pathways for 2-phenylethanolamine involve the reaction of ethanol (C₂H₅OH) with phenethylamine (C₆H₅CH₂NH₂). The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound .
Molecular Structure Analysis
The molecular structure of 2-phenylethanolamine consists of an ethanol group (CH₂CH₂OH) attached to a phenethylamine moiety (C₆H₅CH₂NH₂). The phenethylamine portion contributes to the aromatic character of the compound, while the ethanol group provides hydroxyl functionality .
Scientific Research Applications
Medicinal Chemistry: Therapeutic Targets
“Ethanol, 2-(phenethylamino)-” plays a significant role in medicinal chemistry, particularly in the development of therapeutic agents. Its structure is a key component in various medicinal chemistry hits and screening compounds. The compound has been found to interact with several therapeutic targets, including adrenoceptors, carbonic anhydrase, dopamine receptors, and sigma receptors .
Neuropharmacology: CNS Stimulants
As a central nervous system (CNS) stimulant, this compound is related to psychoactive substances such as amphetamines and catecholamines. It’s involved in the synthesis of neurotransmitters like dopamine, norepinephrine, and epinephrine, which are crucial for mood regulation, stress response, and voluntary movement .
Synthetic Pathways: Alkaloid Derivatives
In the realm of synthetic organic chemistry, “Ethanol, 2-(phenethylamino)-” serves as a precursor for the synthesis of complex alkaloids. These derivatives can have various biological activities and are often used in the study of natural biosynthetic pathways .
Drug Discovery: Bioactive Screening Compounds
This compound is utilized in drug discovery as part of bioactive screening libraries. Researchers use it to identify new therapeutic leads that can modulate biological targets relevant to diseases .
Pharmacodynamics: Receptor Binding Studies
“Ethanol, 2-(phenethylamino)-” is used in pharmacodynamics to study the binding affinity and selectivity of drugs towards different receptors. This helps in understanding the drug’s mechanism of action and potential side effects .
Safety and Toxicology: Hazard Assessment
Understanding the safety profile of “Ethanol, 2-(phenethylamino)-” is crucial. It involves assessing its flammability, corrosiveness, acute toxicity, and potential for causing skin and eye damage. This information is vital for handling the compound safely in a research setting .
properties
IUPAC Name |
2-(2-phenylethylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c12-9-8-11-7-6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOHVHKEDGUEPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182632 | |
| Record name | Ethanol, 2-(phenethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanol, 2-(phenethylamino)- | |
CAS RN |
2842-37-7 | |
| Record name | 2-[(2-Phenylethyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2842-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenethylethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002842377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenethylethanolamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-(phenethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-phenylethyl)amino]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENETHYLETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZLO6CQ5VI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B1265815.png)



![1,2-Ethanediamine, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B1265823.png)
